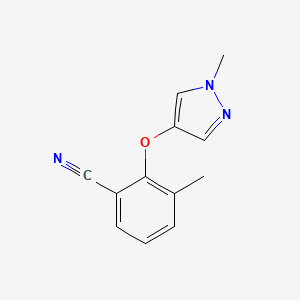
N-ethyl-3,4-dihydro-1H-isochromen-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3,4-dihydro-1H-isochromen-4-amine, also known as Tandospirone, is a small molecule drug that belongs to the azapirone class of anxiolytics. It was first discovered in the 1980s and has been extensively studied for its therapeutic potential in the treatment of anxiety disorders. Tandospirone is a selective partial agonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, cognition, and behavior.
Mécanisme D'action
N-ethyl-3,4-dihydro-1H-isochromen-4-amine exerts its therapeutic effects by selectively binding to and activating the serotonin 5-HT1A receptor, which is widely distributed throughout the central nervous system. This activation leads to the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood, cognition, and behavior. N-ethyl-3,4-dihydro-1H-isochromen-4-amine also modulates the activity of various ion channels and intracellular signaling pathways, which further contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
N-ethyl-3,4-dihydro-1H-isochromen-4-amine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. It has also been shown to increase neurogenesis in the hippocampus, which is a key brain region involved in learning and memory. In addition, N-ethyl-3,4-dihydro-1H-isochromen-4-amine has been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-3,4-dihydro-1H-isochromen-4-amine has several advantages for lab experiments, including its high selectivity for the serotonin 5-HT1A receptor, its well-established pharmacokinetic profile, and its low toxicity. However, N-ethyl-3,4-dihydro-1H-isochromen-4-amine also has several limitations, including its relatively low potency and efficacy compared to other anxiolytic drugs, its narrow therapeutic window, and its potential for drug-drug interactions.
Orientations Futures
There are several future directions for the research and development of N-ethyl-3,4-dihydro-1H-isochromen-4-amine, including the investigation of its potential in combination with other drugs, the development of more potent and selective analogs, and the exploration of its therapeutic potential in other neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of N-ethyl-3,4-dihydro-1H-isochromen-4-amine and to identify potential biomarkers for its therapeutic effects.
Méthodes De Synthèse
N-ethyl-3,4-dihydro-1H-isochromen-4-amine can be synthesized using a variety of methods, including the reduction of 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid and the cyclization of 4-(2-pyrimidinyl)-1,2,3,6-tetrahydropyridine. However, the most commonly used method involves the condensation of 2-(2-aminoethyl)phenol with ethyl acetoacetate, followed by cyclization with formaldehyde and reduction with sodium borohydride.
Applications De Recherche Scientifique
N-ethyl-3,4-dihydro-1H-isochromen-4-amine has been extensively studied for its therapeutic potential in the treatment of anxiety disorders, such as generalized anxiety disorder, social anxiety disorder, and panic disorder. It has also been investigated for its potential in the treatment of depression, schizophrenia, and cognitive impairment. In addition, N-ethyl-3,4-dihydro-1H-isochromen-4-amine has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties.
Propriétés
IUPAC Name |
N-ethyl-3,4-dihydro-1H-isochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-12-11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11-12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHVAFROPKOTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3,4-dihydro-1H-isochromen-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)


![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)


![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)
![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)

